molecular formula C16H15FN4O2S B2371201 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 378200-42-1

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2371201
CAS RN: 378200-42-1
M. Wt: 346.38
InChI Key: POAYRZMVXBIWRP-UHFFFAOYSA-N
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Description

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione, also known as FMPD, is a chemical compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Tyrosinase Inhibition

Compounds with a 4-fluorophenyl motif have been found to inhibit tyrosinase, an enzyme implicated in melanin production . This suggests potential applications in the treatment of skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease.

Synthesis of Schiff Base Derivatives

Compounds with similar structures have been used in the synthesis of Schiff base derivatives . These derivatives have diverse pharmacological activities, suggesting potential applications in pharmaceutical research.

Microwave-assisted Synthesis

The compound could potentially be used in microwave-assisted synthesis, a method that often reduces reaction times and improves yields . This could make it valuable in the development of new synthetic methods.

properties

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAYRZMVXBIWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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